methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate
Description
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate (CAS: 2079128-27-9) is a versatile small-molecule scaffold with applications in organic synthesis and pharmaceutical research. Its molecular formula is C₉H₉NO₃, and it has a molecular weight of 179.17 g/mol. The compound features a conjugated α,β-unsaturated ester system and a 6-hydroxypyridin-3-yl substituent, which imparts unique electronic and steric properties. It is commercially available with a purity of ≥95% and is primarily utilized as a precursor for synthesizing heterocyclic compounds or bioactive molecules .
Properties
IUPAC Name |
methyl (E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)5-3-7-2-4-8(11)10-6-7/h2-6H,1H3,(H,10,11)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEQVUQSAMZHBJ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CNC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CNC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate typically involves the esterification of (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor could be employed to facilitate the esterification reaction. Additionally, solvent recovery and recycling systems would be integrated to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-pyridine derivatives.
Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and ester moiety can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a broader class of α,β-unsaturated esters with aryl/heteroaryl substituents. Key analogues and their distinguishing features are summarized below:
Key Observations:
- Electronic Effects: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like the fluorinated or brominated derivatives. This property may enhance solubility in polar solvents or binding affinity in biological systems .
- Steric Effects : Bulky substituents, such as the pivalamido group in the brominated analogue, reduce reactivity in nucleophilic additions or cyclizations due to steric hindrance .
- Heteroaryl vs. Aryl Systems : Pyridine-based derivatives (e.g., 6-hydroxypyridin-3-yl) exhibit stronger electron-withdrawing effects compared to phenyl or pyrazole substituents, influencing conjugation and stability of the α,β-unsaturated ester .
Biological Activity
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate, with the CAS number 2079128-27-9, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The compound features a hydroxypyridine ring, which is known for its biological activity, and an ester moiety that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can facilitate hydrogen bonding, enhancing the compound's affinity for specific enzymes or receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It can alter signal transduction pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, a study on related pyridine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. A related study highlighted that derivatives of similar pyridine compounds exhibited cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Antiviral Activity : A study on related compounds indicated that certain derivatives exhibited antiviral activity against herpes simplex virus (HSV), with effective concentrations significantly lower than traditional antiviral agents like acyclovir .
- Cytotoxicity Assays : In assays using human cancer cell lines, this compound demonstrated notable cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .
Research Findings
Recent research has focused on the synthesis and evaluation of this compound as a lead compound for drug development. The following findings are noteworthy:
- Synthesis Methods : The compound is typically synthesized via esterification processes involving 6-hydroxypyridine derivatives under acidic conditions, which can be optimized for yield and purity .
- Biological Evaluation : Various studies have employed assays such as MTT and plaque reduction assays to evaluate the biological efficacy of this compound against microbial and cancerous cells .
Q & A
Q. What are the optimal synthetic routes for methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoic acid with methanol using a strong acid catalyst (e.g., H₂SO₄) under reflux. Key parameters include temperature control (60–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:5 molar ratio of acid to methanol). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the trans-configuration .
- Table: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate esterification but risk decomposition |
| Catalyst Loading | 1–2% (v/v) H₂SO₄ | Excess catalyst may promote side reactions |
| Solvent | Methanol (neat) | Ensures high reactant concentration |
Q. How can X-ray crystallography be applied to resolve the stereochemistry and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is standard. Key steps:
Grow high-quality crystals via slow evaporation in a solvent system (e.g., ethanol/water).
Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
Refine the structure using SHELXL, focusing on the (2E)-configuration and hydrogen bonding (e.g., O–H···O interactions involving the 6-hydroxypyridinyl group) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. crystallographic results) for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Resolution strategies:
Q. What computational methods are suitable for predicting the hydrogen-bonding network and crystal packing of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s rules) and DFT-based simulations (e.g., Gaussian09 with B3LYP/6-31G**) are effective. Steps:
Map hydrogen-bond donor/acceptor sites (e.g., pyridinyl-OH and ester carbonyl).
Use Mercury (CCDC) to analyze crystal packing motifs.
Compare predicted vs. experimental results to refine force fields for molecular dynamics simulations .
Q. How does the compound interact with enzymes like 3-(cis-5,6-dihydroxycyclohexa-1,3-dien-1-yl)propanoate dehydrogenase (EC 1.3.1.87)?
- Methodological Answer : The α,β-unsaturated ester moiety may act as a Michael acceptor in enzymatic redox reactions. Experimental approaches:
- Kinetic assays : Monitor NAD+ → NADH conversion at 340 nm to assess inhibition.
- Docking studies : Use AutoDock Vina to model interactions between the compound’s enoate group and the enzyme’s active site (e.g., catalytic cysteine residues) .
Comparative and Methodological Analysis
Q. What structural analogs of this compound have been studied, and how do substitutions affect reactivity?
- Methodological Answer : Substitutions on the pyridinyl or enoate groups alter electronic and steric properties. Examples:
- Table: Comparative Analysis of Structural Analogs
| Compound | Substituent | Key Property |
|---|---|---|
| Methyl (2E)-3-(4-chlorophenyl)prop-2-enoate | Cl at para | Enhanced electrophilicity |
| Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate | Anthracene | Extended π-conjugation for optoelectronic applications |
| Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate | Amino-hydroxy | Potential kinase inhibition |
- Synthetic modifications (e.g., introducing electron-withdrawing groups) can be guided by Hammett σ constants to tune reactivity .
Q. What are the best practices for validating the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities.
- Stability studies : Monitor degradation under UV light, humidity, or oxidative conditions (e.g., H₂O₂ exposure).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (heating rate: 10°C/min, N₂ atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
